![molecular formula C23H14O B13833459 Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
Benzo[g]chrysene-9-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]chrysene-9-carboxaldehyde is a polycyclic aromatic hydrocarbon with the molecular formula C23H14O and a molecular weight of 306.36 g/mol . This compound is known for its complex structure, which includes multiple fused aromatic rings. It is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of Benzo[g]chrysene-9-carboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the polycyclic aromatic structure. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Benzo[g]chrysene-9-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen to the molecule, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzo[g]chrysene-9-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to DNA intercalation and mutagenesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: While not widely used industrially, it serves as a reference material in analytical chemistry.
Wirkmechanismus
The mechanism of action of Benzo[g]chrysene-9-carboxaldehyde involves its interaction with various molecular targets. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use, particularly in biochemical and medical research .
Vergleich Mit ähnlichen Verbindungen
Benzo[g]chrysene-9-carboxaldehyde can be compared to other polycyclic aromatic hydrocarbons such as:
Benzo[a]pyrene: Known for its carcinogenic properties and its ability to activate the aryl hydrocarbon receptor (AhR) pathway.
Dibenzo[a,l]pyrene: Another potent carcinogen with a similar structure but different biological effects.
Chrysene: A simpler polycyclic aromatic hydrocarbon that serves as a building block for more complex compounds.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H14O |
---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene-22-carbaldehyde |
InChI |
InChI=1S/C23H14O/c24-14-16-13-15-7-1-2-8-17(15)23-21-12-6-4-10-19(21)18-9-3-5-11-20(18)22(16)23/h1-14H |
InChI-Schlüssel |
KJZYFJWBEKPCNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.